1-benzyl-4-{[3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}piperazine
Overview
Description
1-benzyl-4-{[3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a piperazine derivative that has been synthesized using a specific method, and its mechanism of action and physiological effects have been extensively studied. In
Scientific Research Applications
1-benzyl-4-{[3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}piperazine has several potential scientific research applications. One of its primary uses is in the field of neuroscience, where it has been studied for its potential as a treatment for various neurological disorders. This compound has been shown to have anxiolytic and antidepressant effects in animal models, and it has also been studied for its potential as a treatment for addiction and withdrawal symptoms.
Mechanism of Action
The mechanism of action of 1-benzyl-4-{[3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}piperazine is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the 5-HT1A receptor. This compound has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
Biochemical and Physiological Effects
1-benzyl-4-{[3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}piperazine has several biochemical and physiological effects. It has been shown to increase levels of serotonin and norepinephrine in the brain, which can improve mood and reduce anxiety. This compound has also been shown to modulate the HPA axis, which can reduce stress and improve overall physiological function.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 1-benzyl-4-{[3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}piperazine in lab experiments is its specificity for the serotonin and norepinephrine systems. This compound has a high affinity for these receptors, which allows for more precise targeting of these systems. However, one of the limitations of using this compound is its potential for off-target effects, which can complicate data interpretation.
Future Directions
There are several future directions for research on 1-benzyl-4-{[3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}piperazine. One area of interest is its potential as a treatment for addiction and withdrawal symptoms. This compound has been shown to reduce drug-seeking behavior in animal models, and further research is needed to explore its potential as a treatment for addiction in humans. Another area of interest is its potential for use in the treatment of depression and anxiety disorders. This compound has shown promising results in animal models, and further research is needed to explore its potential as a treatment in humans. Additionally, research is needed to further elucidate the mechanism of action of this compound and to identify any potential off-target effects.
properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-[3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O2/c22-18-9-5-4-8-17(18)19-14-20(27-23-19)21(26)25-12-10-24(11-13-25)15-16-6-2-1-3-7-16/h1-9,20H,10-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVOMXJXBDGTGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3CC(=NO3)C4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzylpiperazin-1-yl)[3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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